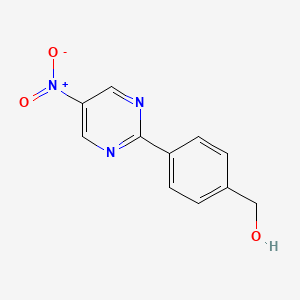
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol is an organic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol This compound features a phenyl group substituted with a nitropyrimidinyl moiety and a methanol group
Preparation Methods
The synthesis of (4-(5-Nitropyrimidin-2-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-nitropyrimidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(5-Nitropyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol can be compared with other similar compounds, such as:
(4-(5-Nitropyrimidin-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-(5-Nitropyrimidin-2-yl)phenyl)amine: Similar structure but with an amine group instead of methanol.
(4-(5-Nitropyrimidin-2-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, leading to variations in their applications and biological activities .
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
[4-(5-nitropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9N3O3/c15-7-8-1-3-9(4-2-8)11-12-5-10(6-13-11)14(16)17/h1-6,15H,7H2 |
InChI Key |
LOUZJEZVMAWAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















